molecular formula C18H30O2 B14754011 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol CAS No. 844-80-4

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

Cat. No.: B14754011
CAS No.: 844-80-4
M. Wt: 278.4 g/mol
InChI Key: XICYYEQDNMVEPZ-UHFFFAOYSA-N
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Description

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring tert-butyl and trimethylpentan-2-yl groups attached to a benzene ring with two hydroxyl groups at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of benzene derivatives, followed by the introduction of hydroxyl groups through oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactors and advanced purification techniques. The choice of raw materials, reaction conditions, and purification methods can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions, influencing the compound’s reactivity and biological activity. Pathways involving oxidative stress and redox reactions are also significant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: Lacks the hydroxyl groups and trimethylpentan-2-yl group.

    2,2′-Methylenebis(6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol): Shares structural similarities but has different functional groups.

Uniqueness

2-tert-Butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol is unique due to its specific combination of tert-butyl, trimethylpentan-2-yl, and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

844-80-4

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

2-tert-butyl-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol

InChI

InChI=1S/C18H30O2/c1-16(2,3)11-18(7,8)13-10-14(19)12(9-15(13)20)17(4,5)6/h9-10,19-20H,11H2,1-8H3

InChI Key

XICYYEQDNMVEPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C=C(C(=C1)O)C(C)(C)C)O

Origin of Product

United States

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